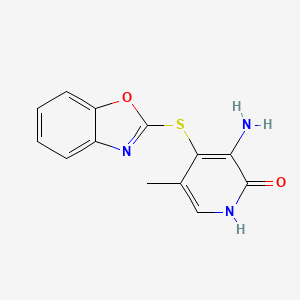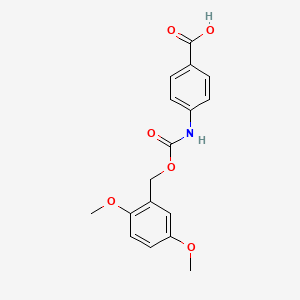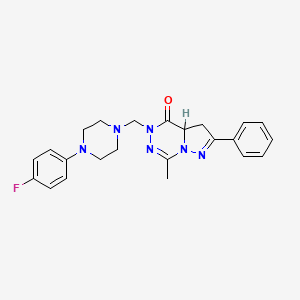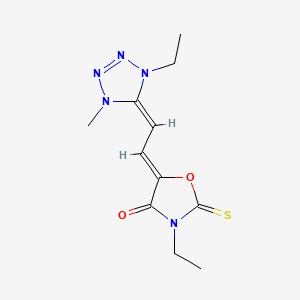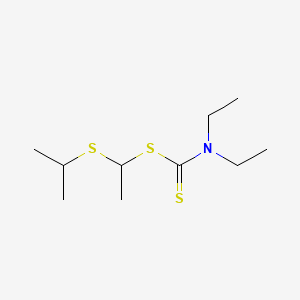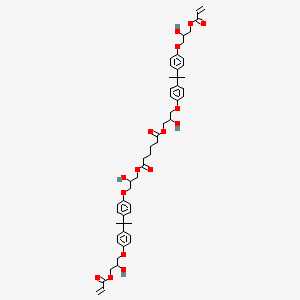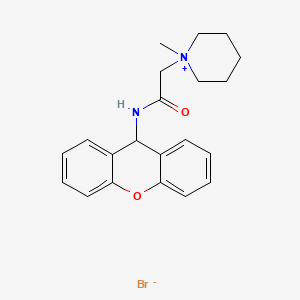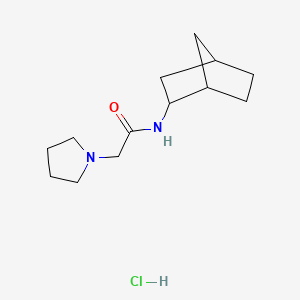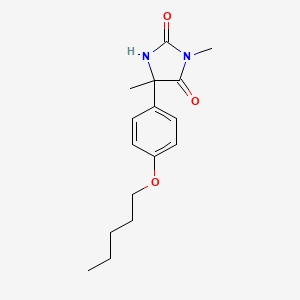
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 3,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylphenol: Shares the dimethyl substitution on the aromatic ring but lacks the imidazolidinedione structure.
3,5-Dimethylpyrazole: Contains a similar heterocyclic ring but with different functional groups.
3,5-Dimethyl-5-octen-4-ol: Similar in having dimethyl groups but differs significantly in overall structure and properties.
Uniqueness
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
134721-61-2 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
3,5-dimethyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-4-5-6-11-21-13-9-7-12(8-10-13)16(2)14(19)18(3)15(20)17-16/h7-10H,4-6,11H2,1-3H3,(H,17,20) |
Clé InChI |
NWDDUYCKTWIEQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


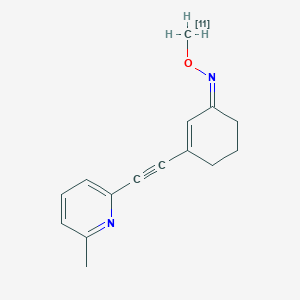
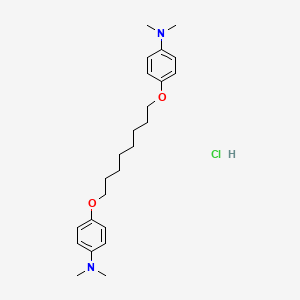
![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

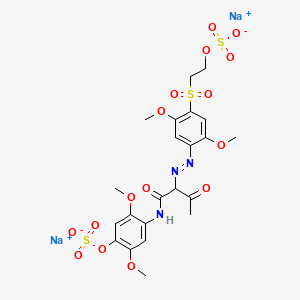
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
